molecular formula C9H7ClN4O2 B6145113 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 131648-21-0

2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Cat. No.: B6145113
CAS No.: 131648-21-0
M. Wt: 238.63 g/mol
InChI Key: QEDKGBFNWSTYHU-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound that features a tetrazole ring substituted with a 2-chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the 2-chlorophenyl group and the acetic acid moiety. One common method involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions to form the tetrazole ring. The 2-chlorophenyl group can be introduced via a substitution reaction, and the acetic acid moiety can be added through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenylacetic acid: Similar in structure but lacks the tetrazole ring.

    5-(2-chlorophenyl)-1H-tetrazole: Contains the tetrazole ring and chlorophenyl group but lacks the acetic acid moiety.

    2-(2-chlorophenyl)-1H-tetrazole-5-carboxylic acid: Similar structure with a carboxylic acid group at a different position.

Uniqueness

2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is unique due to the combination of the tetrazole ring, chlorophenyl group, and acetic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

131648-21-0

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-1-yl]acetic acid

InChI

InChI=1S/C9H7ClN4O2/c10-7-4-2-1-3-6(7)9-11-12-13-14(9)5-8(15)16/h1-4H,5H2,(H,15,16)

InChI Key

QEDKGBFNWSTYHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=NN2CC(=O)O)Cl

Purity

95

Origin of Product

United States

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